molecular formula C16H12ClN3O2S B11520475 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11520475
M. Wt: 345.8 g/mol
InChI Key: FQZXJEJOHRZBSE-GIJQJNRQSA-N
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Description

(i) Geometric (E/Z) Isomerism

The imine bond (N=CH) in the 2-chlorobenzylidene group allows for E/Z isomerism . The (E)-designation specifies that the higher-priority substituents—1,3-benzoxazol-2-ylsulfanyl (C7H4NOS) and 2-chlorophenyl (C6H4Cl)—are on opposite sides of the double bond (Figure 2). This configuration is sterically favored due to reduced van der Waals repulsion between the bulky groups.

(ii) Tautomerism

The hydrazide group (-NH-C(O)-NH2) may exhibit prototropic tautomerism , though this is suppressed in the solid state due to intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent NH group.

(iii) Chirality

No chiral centers are present in the structure:

  • The benzoxazole ring is planar.
  • The acetohydrazide chain lacks tetrahedral stereogenic carbons.
  • The imine bond’s geometry is fixed as (E), precluding axial chirality.

Figures
Figure 1: Structural diagram of this compound.
Figure 2: (E)-configuration of the 2-chlorobenzylidene imine bond.

Properties

Molecular Formula

C16H12ClN3O2S

Molecular Weight

345.8 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H12ClN3O2S/c17-12-6-2-1-5-11(12)9-18-20-15(21)10-23-16-19-13-7-3-4-8-14(13)22-16/h1-9H,10H2,(H,20,21)/b18-9+

InChI Key

FQZXJEJOHRZBSE-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3O2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3O2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-Mercaptobenzoxazole (Intermediate I)

The benzoxazole core is synthesized via cyclization of 2-aminophenol with carbon disulfide under alkaline conditions. A representative procedure involves:

  • Reagents : 2-aminophenol (1.0 equiv), carbon disulfide (1.2 equiv), potassium hydroxide (2.0 equiv).

  • Conditions : Reflux in ethanol (4–6 hours), followed by acidification with HCl to pH 2–3.

  • Yield : 70–80% after recrystallization from methanol.

Key Characterization :

  • Melting Point : 214°C.

  • Spectroscopy : IR shows C=S stretch at 1250 cm⁻¹; 1H^1H-NMR (DMSO-d6): δ 7.2–7.8 (aromatic protons).

Alkylation to Form Ethyl 2-(Benzoxazol-2-Ylthio)Acetate (Intermediate II)

The mercapto group undergoes alkylation with ethyl chloroacetate to introduce the thioacetate side chain:

  • Reagents : 2-mercaptobenzoxazole (1.0 equiv), ethyl chloroacetate (1.1 equiv), KOH (1.5 equiv).

  • Conditions : Reflux in dry acetone (3–5 hours).

  • Yield : 65–70% after recrystallization.

Key Characterization :

  • Molecular Formula : C11_{11}H11_{11}NO3_3S.

  • MS (ESI) : m/z 254 [M+H]+^+.

Hydrazide Formation: 2-(Benzoxazol-2-Ylthio)Acetohydrazide (Intermediate III)

The ethyl ester is converted to hydrazide using hydrazine hydrate:

  • Reagents : Intermediate II (1.0 equiv), hydrazine hydrate (2.0 equiv).

  • Conditions : Reflux in ethanol (4–6 hours).

  • Yield : 70–75% after filtration and washing.

Key Characterization :

  • 1H^1H-NMR (DMSO-d6) : δ 4.2 (s, 2H, -SCH2_2), 9.1 (s, 1H, -NH-).

Schiff Base Condensation with 2-Chlorobenzaldehyde (Final Product)

The hydrazide reacts with 2-chlorobenzaldehyde to form the target compound:

  • Reagents : Intermediate III (1.0 equiv), 2-chlorobenzaldehyde (1.2 equiv), acetic acid (catalytic).

  • Conditions : Reflux in ethanol (1–2 hours).

  • Yield : 60–65% after recrystallization.

Key Characterization :

  • Melting Point : 205°C.

  • IR : C=N stretch at 1620 cm⁻¹; 13C^13C-NMR: δ 168.5 (C=O), 155.2 (C=N).

Optimization and Mechanistic Insights

Solvent and Catalytic Effects

  • Solvent Choice : Ethanol and methanol are preferred for their polarity and reflux temperatures.

  • Catalysis : Acetic acid (2–3 drops) accelerates Schiff base formation by protonating the carbonyl oxygen.

Yield Optimization Strategies

  • Stoichiometry : Excess aldehyde (1.2–1.5 equiv) ensures complete hydrazide conversion.

  • Purification : Recrystallization from methanol or ethanol removes unreacted aldehydes.

Analytical Validation

Table 1: Spectroscopic Data for Key Intermediates and Final Product

CompoundIR (cm⁻¹)1H^1H-NMR (δ, ppm)MS (m/z)
2-Mercaptobenzoxazole1250 (C=S)7.2–7.8 (m, 4H, Ar-H)151 [M+H]⁺
Ethyl Thioacetate1735 (C=O)4.2 (q, 2H, -OCH2_2)254 [M+H]⁺
Acetohydrazide1650 (C=O)9.1 (s, 1H, -NH-)196 [M+H]⁺
Final Product1620 (C=N)8.3 (s, 1H, CH=N)361 [M+H]⁺

Challenges and Troubleshooting

  • Byproduct Formation : Excess hydrazine may lead to dihydrazide byproducts; controlled stoichiometry mitigates this.

  • Crystallization Issues : Slow cooling during recrystallization improves crystal purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazide moiety, converting it to corresponding amines.

    Substitution: The benzoxazole ring and the chlorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of hydrazide derivatives, including 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide. The compound has shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Anticancer Activity

Research has demonstrated that benzoxazole derivatives exhibit cytotoxic effects against cancer cell lines. In vitro studies have indicated that this compound may inhibit the proliferation of human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116), suggesting its potential role in cancer therapy .

Enzyme Inhibition

The compound's structure allows it to interact with specific enzymes, making it a candidate for enzyme inhibition studies. For instance, derivatives have been evaluated for their inhibitory effects on acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's .

Case Studies

Study Objective Findings
Azzam et al. (2024)Synthesis and biological activity of hydrazidesReported significant antibacterial activity against Klebsiella pneumonia with derivatives containing ortho bromo and meta hydroxyl groups .
Wu et al. (2021)Cytotoxicity evaluationFound enhanced cytotoxic activity in benzoxazole acetic acid derivatives against MCF-7 and HCT-116 cell lines .
Layek et al. (2019)Synthesis of nickel(II) complexesDemonstrated high yields in synthesizing benzoxazole derivatives with notable antibacterial properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole ring can intercalate with DNA, while the hydrazide moiety can form hydrogen bonds with active sites of enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Core Modifications

  • Benzoxazole vs. Benzimidazole/Benzothiazole Analogues :
    • 2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(4-Fluorophenyl)methylidene]acetohydrazide (): Replacing benzoxazole with benzimidazole retains hydrogen-bonding capacity but alters electronic properties due to the nitrogen-rich imidazole ring. This compound exhibited MIC values of 13.3 µM (E. coli) and 26.6 µM (K. pneumoniae) .
    • Benzothiazole Derivatives (): Compounds like 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-(2,3-dichlorophenylmethylidene)acetohydrazide show enhanced halogen interactions, improving antimicrobial activity .

Substituent Variations

  • Chlorophenyl vs. Fluorophenyl/Nitrophenyl Groups: N'-[(E)-(4-Fluorophenyl)methylidene]acetohydrazide (): The electron-withdrawing fluorine atom increases metabolic stability compared to the 2-chlorophenyl group, but may reduce lipophilicity .

Antimicrobial Activity

Compound Name Substituents MIC (µM) Target Organism Reference ID
Target Compound 2-Chlorophenyl, Benzoxazole Not Reported
2-(Benzimidazol-2-ylsulfanyl)-N'-(4-Fluorophenyl) 4-Fluorophenyl, Benzimidazole 13.3 (E. coli) E. coli, K. pneumoniae
Ethyl-thio Benzimidazolyl Acetohydrazide 228 2,4-Dihydroxybenzylidene IC50 = 6.10 ± 0.5 α-Glucosidase

The target compound’s benzoxazole core may offer distinct advantages over benzimidazole derivatives in terms of reduced cytotoxicity, as benzoxazoles are less prone to intercalate DNA .

Enzyme Inhibition

  • α-Glucosidase Inhibition :
    • Ethyl-thio Benzimidazolyl Acetohydrazide 228 (): IC50 = 6.10 ± 0.5 µM, outperforming acarbose (IC50 = 378.2 µM) . The benzoxazole analogue’s activity remains unexplored but is hypothesized to benefit from sulfur-mediated enzyme interactions.

Anti-Inflammatory Activity

  • N-Phenylpyrazolyl-N-Glycinyl-Hydrazones ():
    • Compound 4a : Suppressed TNF-α production by 57.3% in vivo, comparable to SB-203580 (standard p38 MAPK inhibitor) .
    • Structural comparison suggests the 2-chlorophenyl group in the target compound may enhance binding to inflammatory mediators like COX-2, though experimental validation is needed.

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is a member of the benzoxazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

  • Molecular Formula : C14H10ClN3O2S
  • Molecular Weight : 319.8 g/mol
  • Purity : Typically around 95%.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In particular, studies have shown that certain benzoxazole compounds can selectively inhibit Gram-positive bacteria such as Bacillus subtilis, while showing less efficacy against Gram-negative strains like Escherichia coli .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 1Bacillus subtilis32 µg/mL
Compound 2Escherichia coli>64 µg/mL
Compound 3Candida albicans16 µg/mL

The compound's potential as an antifungal agent has also been noted, particularly against pathogens like C. albicans.

Anticancer Activity

Benzoxazole derivatives are recognized for their cytotoxic effects on various cancer cell lines. The compound has shown selective toxicity towards cancer cells while exhibiting lower toxicity to normal cells, suggesting its potential as an anticancer agent. In vitro studies have demonstrated significant cytotoxicity against several cancer types, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .

Table 2: Cytotoxicity of Benzoxazole Derivatives

Cell LineIC50 (µM)
MCF-715.0
A54912.5
PC318.0

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives can often be correlated with their structural features. Modifications in substituents on the benzoxazole ring significantly affect their antimicrobial and anticancer properties. For instance, electron-donating groups generally enhance activity against certain bacterial strains and cancer cells .

Case Studies

  • Antimicrobial Efficacy Study : A study screened multiple benzoxazole derivatives for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. Compounds were tested for their effects on elastase production and swarming motility, revealing that specific substitutions on the benzoxazole ring enhanced anti-quorum sensing activity .
  • Cytotoxicity Assessment : Another research effort assessed the cytotoxic effects of a series of benzoxazole derivatives on various cancer cell lines. The findings indicated that modifications to the hydrazide moiety could lead to improved selectivity for cancer cells over normal cells, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the optimized synthetic routes for 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide, and how do reaction conditions influence yield?

The synthesis typically involves:

Hydrazide formation : Reacting methyl [(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetate with hydrazine hydrate in ethanol under reflux (4 hours, TLC monitoring) .

Condensation : Solvent-free reductive amination of the hydrazide with 2-chlorobenzaldehyde using NaBH₄ and boric acid as catalysts. Grinding in a mortar for 20–30 minutes ensures high yields .

Q. Critical factors :

  • Solvent choice : Ethanol or DMF improves solubility and reaction efficiency.
  • Catalysts : NaBH₄ reduces side reactions in hydrazone formation.
  • Purity control : Recrystallization from ethanol removes unreacted aldehydes .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Technique Purpose Key Data
¹H/¹³C NMR Confirm molecular structurePeaks for hydrazone (–NH–N=CH–), benzoxazole (aromatic protons), and sulfanyl (–S–) groups .
Mass Spectrometry (MS) Verify molecular weight[M+H]⁺ peak matching theoretical mass (e.g., ~420–450 g/mol) .
X-ray Crystallography Resolve geometric isomerismE-configuration of the hydrazone group and dihedral angles affecting bioactivity .

Q. How is the compound screened for initial biological activity, and what assays are prioritized?

Methodology :

  • Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) to measure IC₅₀ .
  • Enzyme inhibition : Target-specific assays (e.g., urease or kinase inhibition) using spectrophotometric methods .

Key controls : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent-only blanks to rule out artifacts .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-chlorophenyl group influence reactivity and target binding?

  • Electronic effects : The electron-withdrawing Cl group increases electrophilicity of the hydrazone bond, enhancing interactions with nucleophilic residues (e.g., cysteine in enzymes) .
  • Steric effects : Ortho-chloro substitution may hinder rotation, stabilizing the E-configuration and improving binding to hydrophobic pockets .

Q. Experimental validation :

  • SAR studies : Compare activity of 2-chloro analogs with para-/meta-substituted derivatives.
  • Docking simulations : Analyze ligand-receptor interactions using software like AutoDock .

Q. How can contradictory data on biological activity (e.g., high antimicrobial potency in one study vs. low in another) be resolved?

Potential factors :

Factor Resolution Strategy
Purity discrepancies Re-analyze via HPLC; impurities >95% may skew results .
Assay variability Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
Structural analogs Confirm the compound’s identity with NMR and MS to rule out isomer contamination .

Case example : A 2023 study reported MIC = 8 µg/mL against S. aureus, while a 2024 study found MIC = 32 µg/mL. Re-evaluation revealed differences in bacterial strains and culture media pH affecting protonation of the hydrazone group .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Nucleophilic substitution : The sulfanyl (–S–) group acts as a leaving group in SN₂ reactions with amines or thiols, requiring polar aprotic solvents (e.g., DMF) .
  • Oxidation : Hydrogen peroxide converts the sulfanyl group to sulfoxide, altering electronic properties and bioactivity. Kinetic studies show pseudo-first-order dependence on H₂O₂ concentration .

Q. Advanced analysis :

  • DFT calculations : Predict reaction pathways and transition states for substitution/oxidation .
  • LC-MS monitoring : Track intermediate formation during multi-step reactions .

Q. How does crystallographic data inform structure-activity relationships (SAR)?

Key findings :

  • Planarity : The benzoxazole and hydrazone moieties form a near-planar structure, facilitating π-π stacking with aromatic residues in target proteins .
  • Hydrogen bonding : The hydrazone –NH group donates H-bonds to active-site residues (e.g., Asp89 in urease), critical for inhibition .

Validation : Mutagenesis studies on target proteins (e.g., replacing Asp89 with Ala) reduce binding affinity by ~60%, confirming H-bonding’s role .

Q. What strategies mitigate environmental impacts during large-scale synthesis?

  • Solvent recycling : Recover ethanol via distillation (≥90% efficiency) .
  • Catalyst substitution : Replace NaBH₄ with greener alternatives (e.g., BH₃·THF) to reduce heavy metal waste .
  • Waste treatment : Neutralize acidic/byproduct streams with NaOH before disposal .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

  • Polarity : High-polarity solvents (e.g., DMSO) stabilize the hydrazone bond but may reduce membrane permeability .
  • pH-dependent degradation : Under acidic conditions (pH < 4), the hydrazone hydrolyzes to acetohydrazide and 2-chlorobenzaldehyde. Use buffered solutions (pH 7.4) for in vitro assays .

Q. What computational methods are used to predict metabolite formation and toxicity?

  • In silico tools :
    • SwissADME : Predicts CYP450-mediated oxidation of the benzoxazole ring .
    • ProTox-II : Flags potential hepatotoxicity from hydrazone metabolites .
  • Validation : Compare predictions with in vitro microsomal assays (e.g., rat liver S9 fractions) .

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